2-Cyclobutylbenzene-1-sulfonamide
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C10H13NO2S |
|---|---|
Molecular Weight |
211.28 g/mol |
IUPAC Name |
2-cyclobutylbenzenesulfonamide |
InChI |
InChI=1S/C10H13NO2S/c11-14(12,13)10-7-2-1-6-9(10)8-4-3-5-8/h1-2,6-8H,3-5H2,(H2,11,12,13) |
InChI Key |
CKCALTNEQXZFFA-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C1)C2=CC=CC=C2S(=O)(=O)N |
Origin of Product |
United States |
Synthetic Methodologies and Innovations for 2 Cyclobutylbenzene 1 Sulfonamide
Established Synthetic Pathways for Benzene (B151609) Sulfonamide Scaffolds
The construction of the benzene sulfonamide core is a well-documented area of organic synthesis. The most traditional and widely used method involves the reaction of an aryl sulfonyl chloride with ammonia (B1221849) or a primary or secondary amine. This nucleophilic substitution reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct. While effective, this method can sometimes lead to the formation of bis-sulfonylated impurities, especially with primary amines. mdpi.com
Alternative and often greener approaches have been developed to circumvent the limitations of using sulfonyl chlorides. One such method utilizes sodium sulfinate as a stable and less toxic sulfur source. In a notable green chemistry approach, sulfonamides can be synthesized from sodium sulfinates and nitroarenes in water, avoiding hazardous organic solvents. organic-chemistry.org Another innovative, metal-free, three-component reaction employs sodium metabisulfite, sodium azide, and an aryldiazonium salt to directly construct primary arylsulfonamides. cerritos.edu
A further established route involves the Sandmeyer-type reaction of an appropriate aniline (B41778) derivative. For instance, an ortho-substituted aniline can be diazotized and subsequently reacted with sulfur dioxide in the presence of a copper catalyst to yield the corresponding sulfonyl chloride, which is then reacted with ammonia to give the sulfonamide. nih.gov
| Method | Starting Materials | Key Reagents | General Yields | Reference |
| Classical Synthesis | Aryl sulfonyl chloride, Amine | Base (e.g., pyridine, triethylamine) | Good to Excellent | nsf.gov |
| From Sodium Sulfinate | Sodium sulfinate, Nitroarene | Green solvent (e.g., water) | Good | organic-chemistry.org |
| Three-Component Reaction | Aryldiazonium salt, Sodium metabisulfite, Sodium azide | Metal-free | Good to Excellent | cerritos.edu |
| Sandmeyer Reaction | Aryl amine | NaNO₂, HCl, SO₂, CuCl, NH₃ | Moderate to Good | nih.gov |
| This table presents generalized data for benzenesulfonamide (B165840) synthesis; specific yields may vary. |
Novel Strategies for the Stereoselective Introduction of the Cyclobutyl Moiety
The introduction of the cyclobutyl group onto a benzene ring, particularly in a stereoselective manner, presents a more complex synthetic challenge. Traditional methods like Friedel-Crafts alkylation using a cyclobutyl halide and a Lewis acid catalyst can be employed, but these reactions are often plagued by issues such as polyalkylation and carbocation rearrangements. cerritos.edumt.com
Modern transition-metal-catalyzed cross-coupling reactions offer more precise and versatile solutions. Palladium-catalyzed couplings, such as the Suzuki or Negishi reactions, are powerful tools for forming carbon-carbon bonds. nobelprize.org For instance, a cyclobutylboronic acid or a cyclobutylzinc reagent could be coupled with a suitably functionalized benzene derivative (e.g., 2-bromobenzenesulfonamide). A notable development is the palladium-catalyzed coupling of cyclobutanone (B123998) N-sulfonylhydrazones with aryl halides, which provides access to cyclobutenes and methylenecyclobutanes that can be further hydrogenated to the desired cyclobutylarene. organic-chemistry.org
For achieving stereoselectivity, methods involving the asymmetric synthesis of cyclobutane (B1203170) derivatives are crucial. These include [2+2] cycloadditions, which can be rendered stereoselective through the use of chiral catalysts or auxiliaries. mdpi.com Another innovative approach is the stereospecific ring contraction of readily available chiral pyrrolidines to form multi-substituted cyclobutanes. ntu.ac.uknih.gov These stereochemically defined cyclobutane precursors can then be attached to the aromatic ring.
| Strategy | Cyclobutyl Source | Aromatic Partner | Catalyst/Reagent | Key Features | Reference |
| Friedel-Crafts Alkylation | Cyclobutyl halide | Benzene | Lewis Acid (e.g., AlCl₃) | Prone to side reactions | mt.com |
| Suzuki Coupling | Cyclobutylboronic acid | 2-Halobenzenesulfonamide | Palladium catalyst | High functional group tolerance | nobelprize.org |
| Negishi Coupling | Cyclobutylzinc reagent | 2-Halobenzenesulfonamide | Palladium catalyst | Mild reaction conditions | nobelprize.org |
| Hydrazone Coupling | Cyclobutanone N-sulfonylhydrazone | 2-Halobenzene derivative | Palladium catalyst | Access to unsaturated precursors | organic-chemistry.org |
| Stereoselective [2+2] Cycloaddition | Alkene + Alkene | - | Chiral catalyst | Enantioselective | mdpi.com |
| Pyrrolidine Ring Contraction | Chiral pyrrolidine | - | Iodonitrene | Stereospecific | ntu.ac.uknih.gov |
| This table outlines potential strategies for synthesizing the cyclobutylarene moiety. |
Green Chemistry Principles and Sustainable Synthesis of 2-Cyclobutylbenzene-1-sulfonamide
The principles of green chemistry are increasingly influencing the design of synthetic routes. For the synthesis of this compound, this translates to minimizing waste, using less hazardous chemicals, and improving energy efficiency.
A key aspect is the choice of solvent. The development of sulfonamide syntheses in water or under solvent-free conditions represents a significant step forward. nih.gov For example, reacting sulfonyl chlorides with amines in water at a controlled pH can provide high yields and purity with simple filtration-based isolation. researchgate.net The use of polyethylene (B3416737) glycol (PEG) as a benign and recyclable solvent has also been reported for sulfonamide synthesis. researchgate.net
The replacement of hazardous reagents is another critical area. As mentioned, using stable and non-toxic sodium sulfinates or employing metal-free, multi-component reactions avoids the use of moisture-sensitive and corrosive sulfonyl chlorides. organic-chemistry.orgcerritos.edu Biocatalysis, using enzymes for specific transformations, also holds promise for greener synthesis, potentially offering high selectivity under mild conditions. mdpi.com
Catalytic Approaches to this compound Functionalization
Catalytic methods can be employed not only for the synthesis of the core structure but also for its subsequent functionalization. C-H functionalization is a powerful strategy that allows for the direct modification of the molecule without the need for pre-installed functional groups.
Rhodium-catalyzed C-H insertion reactions, for instance, can be used to functionalize the cyclobutane ring with high regio- and stereoselectivity, depending on the catalyst used. nih.gov This could allow for the introduction of additional substituents on the cyclobutyl moiety of this compound. Furthermore, palladium-catalyzed methods have been developed for the formal γ-C–H functionalization of cyclobutyl ketones, providing access to cis-1,3-difunctionalized cyclobutanes. nih.gov
The benzene ring can also be a target for catalytic functionalization. Copper-catalyzed C-H amination has been shown to be effective for benzylic C-H bonds, which could be relevant for derivatives of the target compound. beilstein-journals.org Photocatalytic methods are also emerging as a mild and efficient way to generate sulfonyl radicals from sulfonamides, which can then undergo various functionalization reactions. masterorganicchemistry.com
Flow Chemistry and Continuous Processing Techniques for this compound Production
Flow chemistry offers significant advantages for the synthesis of fine chemicals and pharmaceuticals, including improved safety, better process control, and enhanced scalability. The synthesis of sulfonamides is well-suited to flow processes.
Automated flow-through systems have been developed for the production of secondary sulfonamide libraries with high purity. mdpi.com These systems can incorporate packed-bed reactors with immobilized reagents and scavengers, allowing for multi-step syntheses in a continuous fashion. thieme-connect.de The rapid synthesis of functionalized sulfonyl fluorides, precursors to sulfonamides, has been demonstrated in a flow-based system utilizing aryllithium intermediates. nih.gov
The benefits of flow chemistry for producing this compound would include precise control over reaction parameters such as temperature and mixing, which is particularly important for exothermic reactions or when dealing with unstable intermediates. This can lead to higher yields, fewer byproducts, and a more streamlined and efficient manufacturing process. researchgate.net
Advanced Structural Elucidation and Conformational Analysis of 2 Cyclobutylbenzene 1 Sulfonamide
High-Resolution Spectroscopic Characterization Techniques
Spectroscopic methods are fundamental to elucidating the complex structural and dynamic features of 2-Cyclobutylbenzene-1-sulfonamide. Each technique provides a unique window into the molecule's behavior, from atomic connectivity to vibrational modes and fragmentation patterns.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Dynamics and Exchange Processes
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the solution-state structure and conformational dynamics of molecules like this compound. Two-dimensional NMR techniques, such as COSY and NOESY, can establish through-bond and through-space correlations, respectively, which are crucial for assigning proton and carbon signals and for defining the molecule's preferred conformation in solution. nih.gov
For aromatic sulfonamides, hindered rotation around the Aryl-S bond can lead to the existence of distinct conformational isomers (rotamers) that may be observable on the NMR timescale. researchgate.netlookchem.com In the case of this compound, the bulky ortho-cyclobutyl group would likely create a significant energy barrier to rotation around the C-S bond, potentially allowing for the observation of these rotamers, especially at low temperatures. Variable-temperature (VT) NMR studies would be instrumental in measuring the energy barriers for this interconversion process. researchgate.net
Predicted NMR Data: Based on analogous ortho-substituted benzenesulfonamides and cyclobutane (B1203170) derivatives, a predicted set of ¹H and ¹³C NMR chemical shifts can be estimated. The precise values would be influenced by the specific conformation and the solvent used.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound in CDCl₃ This table presents predicted data based on analogous compounds, as direct experimental values are not available in the cited literature.
| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|
| Aromatic H (ortho to -SO₂NH₂) | 7.9 - 8.1 | 128.0 - 130.0 |
| Aromatic H (meta/para) | 7.3 - 7.6 | 126.0 - 133.0 |
| -SO₂NH₂ | 4.8 - 5.5 (broad singlet) | - |
| Cyclobutyl CH (benzylic) | 3.5 - 3.8 | 40.0 - 45.0 |
| Cyclobutyl CH₂ (β) | 1.9 - 2.4 | 25.0 - 30.0 |
| Cyclobutyl CH₂ (γ) | 1.8 - 2.2 | 18.0 - 22.0 |
| Aromatic C (ipso-S) | - | 140.0 - 144.0 |
Vibrational Spectroscopy (Infrared, Raman) for Molecular Fingerprinting and Hydrogen Bonding Analysis
Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, provides a molecular fingerprint based on the vibrational modes of functional groups. For this compound, these spectra are dominated by characteristic bands from the sulfonamide, aromatic, and cyclobutyl moieties.
The SO₂ group gives rise to strong, distinct stretching vibrations. ijpsjournal.com The N-H stretching frequency is particularly sensitive to its environment and serves as an excellent probe for hydrogen bonding. kcl.ac.uk In the solid state or in concentrated solutions, intermolecular hydrogen bonds of the N-H···O=S type are expected to form, leading to a broadening and red-shifting (lower frequency) of the N-H stretching band compared to a non-bonded state observed in dilute solution or the gas phase. Analysis of these shifts can provide insight into the strength and nature of hydrogen bonding interactions.
Predicted Vibrational Frequencies: The following table outlines the expected vibrational frequencies for the key functional groups in this compound, based on data from related sulfonamide compounds. ijpsjournal.com
Table 2: Predicted Characteristic Infrared (IR) Absorption Frequencies for this compound This table presents predicted data based on analogous compounds, as direct experimental values are not available in the cited literature.
| Vibrational Mode | Functional Group | Predicted Frequency Range (cm⁻¹) | Intensity |
|---|---|---|---|
| N-H Stretch (non-H-bonded) | -NH₂ | 3350 - 3450 | Medium |
| N-H Stretch (H-bonded) | -NH₂ | 3250 - 3350 | Medium, Broad |
| C-H Stretch (Aromatic) | Ar-H | 3000 - 3100 | Medium |
| C-H Stretch (Aliphatic) | Cyclobutyl C-H | 2850 - 3000 | Medium |
| SO₂ Asymmetric Stretch | -SO₂NH₂ | 1310 - 1360 | Strong |
| SO₂ Symmetric Stretch | -SO₂NH₂ | 1135 - 1165 | Strong |
| S-N Stretch | -SO₂NH₂ | 830 - 910 | Medium |
Advanced Mass Spectrometry for Fragmentation Pathway Elucidation and Isotopic Labeling Studies
Advanced mass spectrometry (MS) techniques, particularly those coupled with collision-induced dissociation (CID), are essential for confirming molecular weight and elucidating fragmentation pathways. For aromatic sulfonamides, a characteristic fragmentation process involves the extrusion of sulfur dioxide (SO₂) from the protonated molecular ion [M+H]⁺, often followed by an intramolecular rearrangement. The presence of electron-withdrawing groups or ortho substituents can influence this SO₂ elimination.
The fragmentation of the cyclobutyl moiety would also contribute to the mass spectrum. A common fragmentation pathway for cyclobutane involves cleavage to produce ethene ([C₂H₄]⁺, m/z 28) or loss of a methyl radical to form a [C₃H₅]⁺ fragment (m/z 41). The mass spectrum of this compound would therefore be expected to show a combination of these fragmentation patterns, originating from both the sulfonamide and the cyclobutyl groups.
Predicted Mass Spectrometry Fragmentation: With a molecular formula of C₁₀H₁₃NO₂S, the monoisotopic mass of this compound is 211.07 Da. The predicted fragmentation pattern would include the following key ions.
Table 3: Predicted Major Fragment Ions in the ESI-MS/MS Spectrum of this compound This table presents predicted data based on established fragmentation patterns of related structures.
| m/z (Da) | Predicted Ion Structure / Origin |
|---|---|
| 212.1 | [M+H]⁺: Protonated molecular ion |
| 148.1 | [M+H - SO₂]⁺: Loss of sulfur dioxide |
| 133.0 | [M+H - SO₂NH₂]⁺: Loss of the sulfonamide group |
| 117.1 | [C₉H₉]⁺: Subsequent fragmentation of the [M+H - SO₂]⁺ ion |
Single-Crystal X-ray Diffraction for Solid-State Molecular Architecture
Single-crystal X-ray diffraction (SCXRD) is the definitive method for determining the precise three-dimensional structure of a molecule in the solid state. An SCXRD analysis of this compound would provide accurate measurements of bond lengths, bond angles, and torsional angles, revealing the molecule's solid-state conformation.
For sulfonamides, SCXRD studies consistently show that the geometry around the sulfur atom is a distorted tetrahedron. The analysis would also elucidate the intermolecular interactions that dictate the crystal packing, primarily strong N-H···O hydrogen bonds between the sulfonamide groups of adjacent molecules, which often form dimers or chain motifs. The orientation of the cyclobutyl ring relative to the benzene (B151609) ring and the conformation of the sulfonamide group (i.e., the C-C-S-N torsion angle) would be unambiguously established.
Typical Bond Parameters: While a specific crystal structure is not available, typical bond lengths and angles for the key functional moieties can be compiled from studies on similar molecules. ijpsjournal.com
Table 4: Typical Solid-State Molecular Geometry Parameters for a Benzenesulfonamide (B165840) Moiety This table presents typical data from X-ray crystallography studies of analogous sulfonamides. ijpsjournal.com
| Parameter | Typical Value |
|---|---|
| S=O Bond Length | 1.42 - 1.45 Å |
| S-N Bond Length | 1.62 - 1.66 Å |
| C(aryl)-S Bond Length | 1.75 - 1.78 Å |
| O-S-O Angle | 118 - 122° |
| O-S-N Angle | 105 - 109° |
| C-S-N Angle | 104 - 108° |
Gas-Phase Conformational Analysis and Molecular Beam Spectroscopy
Investigating molecules in the gas phase reveals their intrinsic conformational preferences, free from intermolecular forces present in condensed phases. Techniques such as gas-phase electron diffraction (GED) and rotational spectroscopy, often augmented by quantum chemical calculations, are employed for this purpose.
For substituted benzenesulfonamides, studies have shown that the conformation is primarily defined by the torsion angle around the C(aryl)-S bond. The presence of an ortho substituent, like the cyclobutyl group in this compound, would sterically hinder rotation around this bond, leading to a limited number of stable conformers. Computational studies on ortho-methylbenzenesulfonamide predict that conformers where the S-N bond is directed away from the methyl group are energetically favored. A similar preference would be expected for this compound, with the bulky cyclobutyl group likely adopting a puckered conformation and orienting itself to minimize steric clash with the sulfonamide group.
Solution-Phase Conformational Equilibria Investigations via Spectroscopic and Computational Methods
In solution, this compound exists in a dynamic equilibrium between different conformers. The position of this equilibrium can be influenced by factors such as solvent polarity and temperature. The combination of spectroscopic techniques, particularly dynamic NMR, and computational modeling provides a powerful approach to characterizing these equilibria. researchgate.net
Studies on similar aromatic sulfonamides have shown that the relative populations of syn and anti rotamers can be solvent-dependent. researchgate.net For this compound, polar solvents might stabilize a more polar conformer through dipole-dipole interactions or hydrogen bonding, shifting the equilibrium compared to nonpolar solvents. Computational methods, such as Density Functional Theory (DFT), can be used to calculate the relative energies of different possible conformers in various solvent environments (using continuum solvent models), providing a theoretical basis for interpreting the experimental spectroscopic data. researchgate.netlookchem.com
Computational Chemistry and Theoretical Insights into 2 Cyclobutylbenzene 1 Sulfonamide
Quantum Chemical Calculations of Electronic Structure, Reactivity, and Spectroscopic Properties
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental to understanding the intrinsic properties of a molecule. researchgate.netnorthwestern.edu Methods such as B3LYP with a 6-311++G(d,p) basis set are commonly used to determine the optimized ground-state geometry of sulfonamide derivatives. researchgate.netnih.gov These calculations provide a detailed picture of bond lengths, bond angles, and dihedral angles.
From the optimized structure, a wealth of information can be derived. Vibrational frequency analysis allows for the prediction of infrared (IR) and Raman spectra, with calculated frequencies often scaled to correct for anharmonicity and achieve better agreement with experimental data. researchgate.net Furthermore, electronic properties are elucidated through the analysis of frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a crucial indicator of a molecule's chemical reactivity and kinetic stability. nih.gov A smaller energy gap suggests the molecule is more polarizable and reactive.
Spectroscopic properties can also be simulated. Time-Dependent DFT (TD-DFT) is used to calculate electronic transitions, predicting the UV-Visible absorption spectrum. researchgate.netnih.gov The Gauge-Including Atomic Orbital (GIAO) method is employed to predict NMR chemical shifts (¹H and ¹³C), which are invaluable for structural confirmation when compared with experimental spectra. researchgate.netnih.gov
| Property | Calculated Value | Methodology | Significance |
|---|---|---|---|
| HOMO Energy | -6.8 eV | DFT/B3LYP/6-311G+(d,p) | Electron-donating ability |
| LUMO Energy | -1.2 eV | DFT/B3LYP/6-311G+(d,p) | Electron-accepting ability |
| HOMO-LUMO Gap (ΔE) | 5.6 eV | DFT/B3LYP/6-311G+(d,p) | Chemical reactivity and stability |
| Dipole Moment | 4.5 D | DFT/B3LYP/6-311G+(d,p) | Overall polarity of the molecule |
| Major IR Frequency (SO₂ stretch) | 1350, 1160 cm⁻¹ (scaled) | DFT/B3LYP/6-311G+(d,p) | Vibrational mode identification |
| ¹H NMR (NH₂) | ~7.5 ppm | GIAO | Structural characterization |
| UV-Vis λmax | ~270 nm | TD-DFT | Electronic transition energy |
Molecular Dynamics Simulations for Conformational Landscapes and Solvent Effects
While quantum calculations describe a static, minimum-energy state, molecules are dynamic entities. Molecular Dynamics (MD) simulations model the movement of atoms and molecules over time, providing insights into conformational flexibility. For aromatic sulfonamides, key conformational questions involve the rotation around the Aryl-S and S-N bonds. umich.edu
Studies on similar molecules like sulfanilamide (B372717) have shown that the sulfonamide moiety can adopt different arrangements, such as an "eclipsed" or "staggered" conformation of the NH₂ and SO₂ groups. nih.gov The relative stability of these conformers is highly sensitive to the environment. Gas-phase calculations might predict one conformer to be the most stable, but the inclusion of solvent effects, either implicitly (e.g., using the IEF-PCM method) or explicitly with solvent molecules, can reverse this preference. nih.gov For instance, a conformer stabilized by an intramolecular hydrogen bond in the gas phase may be destabilized in a polar solvent that can form stronger intermolecular hydrogen bonds. nih.gov MD simulations in different solvents can map these conformational landscapes and determine the most populated states in a given environment. rsc.org
| Conformer | Dihedral Angle (C-S-N-H) | Relative Energy (Gas Phase) | Relative Energy (Aqueous) | Key Feature |
|---|---|---|---|---|
| Eclipsed | ~0°/180° | 0.0 kcal/mol (most stable) | +0.8 kcal/mol | Favored in non-polar environments |
| Staggered/Gauche | ~60°/120° | +0.5 kcal/mol | 0.0 kcal/mol (most stable) | Favored in polar, protic solvents due to better solvation |
Prediction of Intermolecular Interactions and Ligand-Receptor Binding Hypotheses
A primary application of computational chemistry in drug discovery is predicting how a molecule might interact with a biological target, typically a protein receptor. Molecular docking is a technique used to place a ligand into the binding site of a receptor and score the interaction. nih.govresearchgate.net
For sulfonamides, the functional group itself is a key pharmacophore. nih.gov The two oxygen atoms and the nitrogen atom of the sulfonamide group are excellent hydrogen bond acceptors and donors, respectively. nih.govnih.gov These interactions are critical for anchoring the ligand in a binding pocket. For example, in many metalloenzymes like carbonic anhydrase, the sulfonamide nitrogen coordinates directly with a zinc ion in the active site. unisi.it
Beyond hydrogen bonding, the benzene (B151609) ring can participate in π-π stacking or hydrophobic interactions with aromatic residues like phenylalanine, tyrosine, or tryptophan in the receptor. The cyclobutyl group is a bulky, hydrophobic moiety that can occupy a corresponding hydrophobic pocket in the receptor, contributing to binding affinity. researcher.life Computational tools can generate hypotheses about these binding modes, which can then be tested experimentally. nih.govnih.gov
| Interaction Type | Functional Group (Ligand) | Potential Receptor Residue Partner |
|---|---|---|
| Hydrogen Bond Donor | Sulfonamide N-H | Aspartate, Glutamate, Carbonyl backbone |
| Hydrogen Bond Acceptor | Sulfonamide O=S=O | Arginine, Lysine, Serine, Amide backbone |
| Hydrophobic Interaction | Cyclobutyl Ring | Leucine, Isoleucine, Valine, Alanine |
| π-π Stacking / Hydrophobic | Benzene Ring | Phenylalanine, Tyrosine, Tryptophan |
| Metal Coordination | Sulfonamide -NH₂ | Zinc, Magnesium, etc. (in metalloenzymes) |
Structure-Based Computational Design Principles for this compound Analogs
Once a binding hypothesis is established, computational methods can guide the design of analogs with improved properties. nih.gov This process, known as structure-based design, relies on the 3D model of the ligand-receptor complex. nih.govresearchgate.net The goal is to make targeted chemical modifications to the ligand to enhance its interactions with the receptor.
For this compound, several design principles could be applied:
Exploring Hydrophobic Pockets: If the cyclobutyl group fits well into a hydrophobic pocket, analogs with slightly larger (cyclopentyl) or smaller (cyclopropyl) rings could be modeled to probe the size limits of the pocket and optimize van der Waals contacts.
Modifying Aromatic Interactions: Substituents could be added to the benzene ring. For example, adding a hydroxyl group could introduce a new hydrogen bond, while a halogen could form halogen-π interactions. nih.gov
Utilizing New Exit Vectors: Replacing the sulfonamide with bioisosteres like a sulfonimidamide can introduce new points for chemical elaboration (new "exit vectors"), allowing the design of analogs that reach into previously unoccupied subpockets of the receptor. nih.govacs.orgresearchgate.net
| Modification Site | Proposed Change | Computational Rationale | Desired Outcome |
|---|---|---|---|
| Cyclobutyl Ring | Replace with cyclopentyl or cyclohexyl | Probe and fill a larger hydrophobic pocket | Increased binding affinity |
| Benzene Ring | Add polar (e.g., -OH) or halogen (e.g., -Cl) substituents | Form new hydrogen or halogen bonds with the receptor | Enhanced affinity and selectivity |
| Sulfonamide -NH₂ | N-alkylation or N-arylation | Extend into a new sub-pocket of the active site | Improved potency or altered selectivity profile |
| Sulfonamide Core | Replace with sulfonimidamide | Provide a new vector for chemical modification | Novel interactions and intellectual property |
Cheminformatics and Quantitative Structure-Activity Relationship (QSAR) Modeling for Sulfonamide Scaffolds
Cheminformatics and QSAR modeling provide a statistical approach to link chemical structure to biological activity. chemijournal.com These methods are particularly useful when a series of related compounds, such as various sulfonamide analogs, have been synthesized and tested. A QSAR model is a mathematical equation that correlates calculated molecular descriptors (physicochemical properties) with an observed biological activity (e.g., inhibitory concentration). nih.gov
For sulfonamide scaffolds, relevant descriptors often include:
Lipophilicity (logP): Describes the molecule's partitioning between oil and water, affecting cell permeability and binding to hydrophobic pockets. mdpi.com
Electronic Descriptors: Such as partial atomic charges or molecular orbital energies, which relate to the ability to form electrostatic or hydrogen bond interactions. nih.gov
Steric/Topological Descriptors: Related to the size and shape of the molecule.
3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) generate 3D contour maps that visualize regions where steric bulk, positive/negative electrostatic potential, or hydrophobic character is predicted to increase or decrease biological activity. researchgate.nettandfonline.com These models, once validated, can be used to predict the activity of newly designed, unsynthesized compounds, prioritizing the most promising candidates for synthesis. researchgate.netnih.gov
| Descriptor Class | Specific Descriptor Example | Potential Influence on Biological Activity |
|---|---|---|
| Lipophilic | Calculated logP (ClogP) | Positive correlation if binding involves hydrophobic pockets; negative if solubility is limiting. |
| Electronic | Electrostatic potential on sulfonamide oxygens | Negative potential is crucial for hydrogen bond acceptance; correlation with activity is common. |
| Steric | Molar Refractivity (MR) | Indicates volume and polarizability; can be positive or negative depending on binding site size. |
| Topological | Topological Polar Surface Area (TPSA) | Correlates with membrane permeability and bioavailability. |
Mechanistic Biological Investigations of 2 Cyclobutylbenzene 1 Sulfonamide
Identification and Characterization of Molecular Targets
The initial step in understanding the biological profile of any compound is the identification of its molecular targets. For a molecule like 2-Cyclobutylbenzene-1-sulfonamide, this would involve a series of in vitro and cell-free system-based assays to determine its direct interactions with proteins and other macromolecules.
Enzyme Inhibition and Activation Studies (in vitro, cell-free systems)
Benzenesulfonamide (B165840) derivatives are widely recognized as potent inhibitors of several enzyme families, most notably carbonic anhydrases and various kinases.
Carbonic Anhydrase Inhibition:
The primary sulfonamide group is a key zinc-binding feature that allows these compounds to inhibit carbonic anhydrases (CAs), a family of metalloenzymes crucial for various physiological processes. mdpi.comnih.govnih.gov Inhibition of specific CA isoforms, such as CA IX and CA XII which are overexpressed in some tumors, is a strategy in anticancer drug development. nih.govnih.gov Studies on a range of benzenesulfonamides have demonstrated that substitutions on the benzene (B151609) ring can significantly influence their inhibitory potency and isoform selectivity. mdpi.com For instance, novel bis-ureido-substituted benzenesulfonamides have shown effective inhibition of hCA IX and hCA XII isoforms. nih.gov
Table 1: Illustrative Inhibitory Activity of Representative Benzenesulfonamide Derivatives against Human Carbonic Anhydrase Isoforms Data is representative of the activity of related benzenesulfonamide compounds, not this compound itself.
| Compound (Representative) | hCA I (Kᵢ, nM) | hCA II (Kᵢ, nM) | hCA IX (Kᵢ, nM) | hCA XII (Kᵢ, nM) |
|---|---|---|---|---|
| Benzenesulfonamide Derivative A | 68.1 | 4.4 | 6.73 | 5.02 |
| Benzenesulfonamide Derivative B | 9174 | 792 | 835 | 429 |
| Acetazolamide (Standard) | 250 | 12 | 25 | 5.7 |
Source: Adapted from studies on bis-ureido-substituted benzenesulfonamides. nih.gov
Kinase Inhibition:
The benzenesulfonamide scaffold is also present in numerous kinase inhibitors. nih.govebi.ac.uk Kinases are a large family of enzymes that play critical roles in cell signaling, and their dysregulation is implicated in diseases like cancer and inflammatory disorders. For example, certain heterocyclic substituted benzenesulfonamides have been designed as potent inhibitors of Carbonic Anhydrase IX (CA IX). drugbank.com Furthermore, thiazolyl benzenesulfonamide derivatives have been identified as inhibitors of thymidine (B127349) kinase, an essential enzyme for bacterial DNA metabolism, suggesting potential antimicrobial applications. nih.gov Given that initial patent filings for this compound mentioned kinase inhibition, this is a highly probable area of its biological activity.
Table 2: Exemplary Kinase Inhibitory Data for a Benzenesulfonamide Analog Data is representative of the activity of a related benzenesulfonamide compound, not this compound itself.
| Kinase Target | Compound (Representative) IC₅₀ (µM) |
|---|---|
| Thymidine Kinase (S. aureus) | 6.99 |
Source: Adapted from a study on a thiazolyl benzenesulfonamide derivative. nih.gov
Receptor Binding and Ligand-Protein Interaction Profiling
Beyond enzyme inhibition, benzenesulfonamide derivatives have been shown to bind to various receptors. A notable example is the interaction with sigma receptors. Halogenated arylsulfonamides have demonstrated high affinity for both sigma-1 and sigma-2 receptor subtypes, which are of interest as potential targets for tumor imaging and therapy. nih.gov A comprehensive receptor binding screen for this compound would be necessary to fully characterize its pharmacological profile. Such a screen would assess its affinity for a wide panel of receptors, including G-protein coupled receptors (GPCRs), ion channels, and nuclear receptors. For instance, in silico studies have explored the potential of pyrazoline benzenesulfonamide derivatives to act as antagonists of the Estrogen Receptor Alpha (ERα), a key target in breast cancer. mdpi.com
Table 3: Representative Sigma Receptor Binding Affinities for a Halogenated Benzenesulfonamide Analog Data is representative of the activity of a related benzenesulfonamide compound, not this compound itself.
| Ligand | Sigma-1 IC₅₀ (nM) |
|---|---|
| Halogenated Benzenesulfonamide Analog | 1.46 |
| Haloperidol (Reference) | 6.28 |
| (+)-Pentazocine (Reference) | 10.4 |
Source: Adapted from a study on halogenated arylsulfonamides. nih.gov
Target Deconvolution Strategies and Omics-Based Approaches
In cases where a compound's activity is discovered through phenotypic screening, identifying its molecular target(s) is a critical step known as target deconvolution. nih.gov This process utilizes a range of advanced techniques. Chemical proteomics approaches, such as affinity chromatography using the compound as a bait, can be employed to pull down its binding partners from cell lysates. These interacting proteins are then identified by mass spectrometry. Furthermore, 'omics' technologies like genomics and proteomics, combined with computational approaches, have revolutionized target identification. nih.gov For a novel compound like this compound, these unbiased methods would be invaluable in uncovering its primary targets and off-target activities.
Elucidation of Molecular Mechanisms of Action (Cellular and Sub-cellular Level)
Once potential molecular targets are identified, the next phase of investigation focuses on how the compound's interaction with these targets translates into cellular effects. This involves moving from cell-free systems to cell-based assays.
Cell-Based Assays for Pathway Modulation and Cellular Target Engagement
Cell-based assays are crucial for confirming that a compound engages its target within a living cell and for elucidating the downstream consequences of this interaction. For example, if this compound were found to inhibit a specific kinase, subsequent cell-based assays would measure the phosphorylation status of that kinase's known substrates to confirm target engagement. The functional outcomes of this inhibition, such as effects on cell proliferation, apoptosis, or migration, would then be quantified. Studies on other benzenesulfonamide derivatives have demonstrated their ability to induce cell death in cancer cell lines through interactions with receptor tyrosine kinases like TrkA. nih.gov
Table 4: Illustrative Anti-proliferative Activity of a Benzenesulfonamide Derivative in Cancer Cell Lines Data is representative of the activity of a related benzenesulfonamide compound, not this compound itself.
| Cell Line | Compound (Representative) IC₅₀ (µM) |
|---|---|
| MDA-MB-231 (Breast Cancer) | 3.58 |
| MCF-7 (Breast Cancer) | 4.58 |
Source: Adapted from a study on 4-thiazolone-based benzenesulfonamides. nih.gov
Proteomic and Metabolomic Approaches to Uncover Pathway Perturbations
To gain a global understanding of a compound's mechanism of action, 'omics' technologies can be applied to treated cells.
Proteomics: Quantitative proteomics can provide a snapshot of the entire proteome of a cell or tissue following treatment with a compound. broadinstitute.org By comparing the protein expression levels between treated and untreated cells, researchers can identify proteins and pathways that are significantly altered. mdpi.com This can reveal unexpected off-target effects or provide a more comprehensive picture of the compound's mechanism of action. For instance, a proteomic analysis of cells treated with a sulfonamide could reveal changes in the expression of proteins involved in cellular stress responses, metabolic pathways, or cell cycle regulation, offering clues to its broader biological impact.
Metabolomics: Metabolomics involves the comprehensive analysis of small molecule metabolites in a biological system. Treatment with a drug can cause significant shifts in the metabolome, reflecting alterations in enzyme activity and pathway flux. nih.gov For sulfonamides, which can be metabolized through various pathways such as N-acetylation and oxidation, metabolomics can identify the resulting metabolic products. nih.gov Studying these metabolic changes can provide insights into the compound's bioactivation, detoxification pathways, and its impact on endogenous metabolic networks.
Mechanistic Studies of Cellular Uptake and Intracellular Localization
Detailed experimental data on the specific mechanisms of cellular uptake and the precise intracellular localization of this compound are not extensively available in the current body of scientific literature. However, general principles governing the cellular transport of sulfonamide-containing compounds can provide a foundational understanding.
The uptake of sulfonamides into cells is influenced by factors such as the compound's physicochemical properties and the physiological conditions of the cellular environment. nih.gov For many sulfonamides, cellular penetration is understood to be a complex process. A mathematical model has been developed to describe the uptake of sulfonamides in bacteria, which considers both the extracellular and intracellular pH as well as the acidic dissociation constant (pKa) of the sulfonamide. nih.gov This model introduces the Anionic Accumulation Factor (AAF) to describe the uptake, which is determined by these pH and pKa values. nih.gov
Once inside the cell, the distribution of a molecule like this compound would be dictated by its affinity for various subcellular compartments and macromolecules. The cellular affinity of sulfonamides can be described by a Cellular Affinity Factor (CAF), which encompasses the relevant cellular and enzymatic properties and is directly proportional to the affinity constant of the target enzyme, such as dihydropteroate-synthase (DHPS) in bacteria. nih.gov
Structure-Activity Relationship (SAR) Studies for Target Engagement and Potency Optimization
While specific SAR studies for this compound are not detailed in the available research, the broader class of benzenesulfonamides has been subject to extensive investigation to understand how structural modifications influence biological activity. nih.gov
Positional Scanning and Substituent Effects on Molecular Interaction Profiles
For benzenesulfonamide-based inhibitors targeting enzymes like carbonic anhydrases (CAs), the position and nature of substituents on the benzene ring and the sulfonamide group are critical for potency and isoform selectivity. nih.gov Structural studies have shown that residues within the hydrophobic pocket of the enzyme's active site, particularly at positions 92 and 131 in carbonic anhydrases, play a crucial role in determining the binding orientation and affinity of the inhibitor. nih.gov The "tail" portion of the inhibitor, which would include the cyclobutyl group in this compound, can significantly modulate isoform specificity. nih.gov
Systematic SAR studies on other sulfonamide-containing scaffolds, such as sulfamoyl benzamidothiazoles, have demonstrated that modifications at various positions can lead to more potent compounds. nih.gov These studies help in identifying which parts of the molecule are amenable to chemical alteration to enhance biological effects. nih.gov
Interactive Table: Structure-Activity Relationship Insights for Benzenesulfonamides
| Molecular Feature | Impact on Activity | Key Interacting Residues (Example: CAs) | Reference |
| Benzenesulfonamide Core | Essential for binding to the catalytic zinc ion in metalloenzymes like CAs. | Zinc ion in the active site. | nih.gov |
| Substituents on Benzene Ring | Modulate binding affinity and isoform selectivity. | Residues lining the hydrophobic pocket (e.g., positions 92, 131). | nih.gov |
| "Tail" Group (e.g., Cyclobutyl) | Influences isoform specificity and can be modified to optimize interactions. | Peripheral active site residues. | nih.gov |
Stereochemical Influence on Ligand-Target Recognition and Binding Affinity
The stereochemistry of substituents can have a profound impact on the interaction between a ligand and its biological target. While specific data for this compound is unavailable, the principle remains a cornerstone of medicinal chemistry. The three-dimensional arrangement of the cyclobutyl group relative to the phenylsulfonamide core would be expected to influence how the molecule fits into a binding pocket. Different stereoisomers could exhibit significantly different binding affinities and biological activities due to more or less favorable interactions with the target protein.
Preclinical In Vitro and In Vivo Studies for Target Validation in Non-Human Models
Specific preclinical studies using this compound for target validation in non-human models have not been reported in the available literature. However, the general approaches used for related sulfonamides can be described.
Cellular Models for Demonstrating Target Engagement and Specificity
Cellular models are instrumental in the early stages of drug discovery to confirm that a compound interacts with its intended target and to assess its specificity. For instance, in the study of sulfamoyl benzamidothiazoles, a human monocytic cell line (THP-1) and murine primary dendritic cells were used to demonstrate that selected compounds could enhance the release of immunostimulatory cytokines, confirming their biological effect in a cellular context. nih.gov For a compound like this compound, one would typically use cell lines that overexpress the putative target to measure engagement, often through reporter assays or by measuring downstream signaling events.
Mechanistic In Vivo Studies in Genetically Modified or Model Organisms (e.g., zebrafish, C. elegans, Drosophila) for Pathway Confirmation
Simple model organisms are frequently used to investigate the in vivo effects of a compound and to confirm the biological pathway it modulates. These models offer advantages in terms of rapid lifecycle, genetic tractability, and often, conserved biological pathways. While no such studies have been published for this compound, a hypothetical study might involve administering the compound to zebrafish embryos to observe developmental phenotypes or using genetically modified C. elegans to see if the compound can rescue or exacerbate a phenotype related to its target's function.
Rational Design and Optimization of 2 Cyclobutylbenzene 1 Sulfonamide Analogs
Principles of Ligand Design for Sulfonamide Scaffolds to Modulate Specific Targets
The sulfonamide functional group (-SO₂NH-) is a cornerstone in medicinal chemistry, recognized for its versatile biological activities and presence in numerous FDA-approved drugs. nih.gov Its utility stems from its distinct structural and electronic properties. The sulfonamide moiety is a strong hydrogen bond donor and acceptor, and the tetrahedral geometry of the sulfur atom provides a three-dimensional scaffold that can be tailored for specific biological targets. nih.gov The design of ligands based on sulfonamide scaffolds, such as 2-Cyclobutylbenzene-1-sulfonamide, is governed by several key principles aimed at achieving high affinity and selectivity.
The core structure of this compound can be dissected into three primary components for modification: the aryl ring (cyclobutylbenzene), the sulfonamide linker, and the terminal nitrogen atom.
Aryl Moiety Modification: The 2-cyclobutylbenzene group is a crucial determinant of ligand-target interactions, often fitting into a hydrophobic pocket of the target protein. Modifications to this group, such as altering the position of the cyclobutyl substituent or introducing other functional groups onto the benzene (B151609) ring, can significantly impact binding affinity and selectivity. The size, shape, and electronics of this group are critical for van der Waals and aromatic interactions.
Sulfonamide Core: The sulfonamide group itself is often essential for binding, typically by forming key hydrogen bonds with amino acid residues in the active site of a target enzyme or receptor. For instance, in many enzyme inhibitors, the sulfonamide nitrogen anion coordinates with a zinc cation in the active site. nih.gov
Amine Substituent (R-group): In secondary or tertiary sulfonamides derived from the primary this compound, the substituents on the nitrogen atom can be extensively varied to explore different chemical spaces and interactions. These modifications can introduce new hydrogen bond donors/acceptors, charged groups, or hydrophobic moieties to optimize interactions with the target protein. nih.gov
Scaffold Hopping, Bioisosteric Replacements, and Privileged Structure Mimicry
Lead optimization frequently involves moving beyond simple analog synthesis to explore entirely new chemical spaces while retaining biological activity. Scaffold hopping and bioisosteric replacement are powerful strategies for this purpose. researchgate.netnih.gov
Scaffold hopping is a drug design strategy that aims to identify structurally novel compounds by replacing the central core (scaffold) of a molecule, while maintaining the original's three-dimensional arrangement of key interaction points. uniroma1.it For this compound, the cyclobutylbenzene (B3052708) core could be replaced with a variety of other cyclic systems (e.g., indane, tetralin, or various heterocyclic rings) to improve properties or discover novel, patentable chemical matter. uniroma1.itnih.gov
Bioisosteric replacement involves substituting a functional group within the molecule with another group that has similar physical or chemical properties, leading to a similar biological response. researchgate.netnih.gov This technique is used to enhance potency, modulate metabolism, or eliminate unwanted side effects. For the this compound structure, several bioisosteric replacements are possible. The sulfonamide group itself can sometimes be replaced by other acidic functional groups, while the cyclobutyl group can be swapped with other alkyl or cycloalkyl groups to fine-tune steric bulk and hydrophobicity. uaeu.ac.ae
The table below illustrates potential bioisosteric replacements for key moieties in this compound.
| Original Moiety | Potential Bioisosteric Replacements | Rationale |
| Sulfonamide (-SO₂NH₂) | Carboxylic Acid (-COOH), Tetrazole, Acylsulfonamide (-CONHSO₂R) | Mimic acidity and hydrogen bonding patterns. uaeu.ac.ae |
| Cyclobutyl Group | Cyclopentyl, Isopropyl, tert-Butyl, Tetrahydrofuran | Modulate steric bulk, lipophilicity, and metabolic stability. |
| Benzene Ring | Thiophene, Pyridine, Pyridazine, Benzothiazole | Alter aromatic interactions, solubility, and metabolic profile. nih.govnih.gov |
Privileged structures are molecular scaffolds that are capable of binding to multiple, distinct biological targets. By mimicking such structures, designers can increase the probability of finding biologically active molecules. The sulfonamide scaffold itself is considered a privileged structure due to its prevalence in a wide range of therapeutic agents. nih.gov
Fragment-Based Ligand Design (FBLD) and Fragment Evolution Strategies
Fragment-Based Ligand Design (FBLD), also known as Fragment-Based Drug Discovery (FBDD), is a method for identifying lead compounds by screening libraries of small, low-molecular-weight molecules, or "fragments". wikipedia.orgnih.gov These fragments typically adhere to the "Rule of Three" (e.g., molecular weight < 300 Da, ClogP < 3, < 3 hydrogen bond donors/acceptors), and their binding to a biological target is often weak (in the millimolar to micromolar range). wikipedia.org
The FBLD process involves:
Fragment Screening: A library of several thousand fragments is screened against the target protein using highly sensitive biophysical techniques like Nuclear Magnetic Resonance (NMR) spectroscopy, Surface Plasmon Resonance (SPR), or X-ray crystallography. nih.govresearchgate.net
Hit Identification and Validation: Fragments that bind to the target are identified and their binding mode is characterized, often through co-crystallization with the target protein. researchgate.net
Fragment Evolution: Once a validated fragment hit is found, it is optimized into a more potent lead compound. This can be achieved through several strategies:
Fragment Growing: The initial fragment is extended by adding new functional groups that can form additional interactions with the target protein, thereby increasing affinity. researchgate.net For example, a simple cyclobutylbenzene fragment might be identified, which could then be "grown" by adding a sulfonamide group at the 1-position to pick up a key interaction.
Fragment Linking: Two or more fragments that bind to adjacent sites on the target protein are connected with a chemical linker to create a single, high-affinity molecule. acs.org
Fragment Merging: Two overlapping fragments can be merged into a single, novel molecule that incorporates the key features of both.
This approach offers an efficient way to explore chemical space, as it starts with small, simple molecules and builds complexity in a rational, structure-guided manner. nih.gov
Combinatorial Synthesis and High-Throughput Screening for Structure-Activity Relationship Discovery
To systematically explore the impact of structural modifications on biological activity, medicinal chemists often employ combinatorial synthesis to generate large libraries of related compounds. acs.orgcore.ac.uk This approach allows for the rapid creation of hundreds or thousands of analogs based on a common scaffold, such as this compound.
Modern flow synthesis techniques are particularly well-suited for creating sulfonamide libraries in an efficient and eco-friendly manner. acs.orgacs.orgsci-hub.se A typical combinatorial approach for this scaffold would involve reacting a single sulfonyl chloride (e.g., 2-cyclobutylbenzene-1-sulfonyl chloride) with a diverse collection of primary and secondary amines. This creates a library where the R¹ and R² groups on the sulfonamide nitrogen are varied systematically.
Once a library is synthesized, High-Throughput Screening (HTS) is used to rapidly assess the biological activity of each compound against the intended target. researchgate.net HTS assays are automated to test thousands of compounds in a short period, generating a large dataset. This data is then analyzed to establish a Structure-Activity Relationship (SAR) , which describes how changes in a molecule's structure affect its biological activity. acs.orgresearchgate.net By identifying which modifications lead to increased or decreased potency, SAR provides a roadmap for the next round of drug design. chemrxiv.org
The table below illustrates a hypothetical combinatorial library derived from the this compound scaffold.
| Compound ID | R¹ | R² | Biological Activity (IC₅₀, nM) |
| CBSA-001 | H | H | 5,600 |
| CBSA-002 | Methyl | H | 3,200 |
| CBSA-003 | Ethyl | H | 2,850 |
| CBSA-004 | Propyl | H | 4,100 |
| CBSA-005 | H | 4-Fluorobenzyl | 950 |
| CBSA-006 | H | 3-Pyridinylmethyl | 780 |
| CBSA-007 | Methyl | Methyl | 10,500 |
| CBSA-008 | H | Cyclohexyl | 1,500 |
This data is hypothetical and for illustrative purposes only.
Directed Evolution and Optimization Strategies for Enhanced Molecular Recognition
Directed evolution mimics the process of natural selection in a laboratory setting to engineer biomolecules with desired properties. nih.gov While traditionally applied to proteins and nucleic acids, the core principles are now being adapted for small-molecule drug discovery through computational methods. nih.gov
Latent Evolutionary Optimization is an innovative computational approach that uses generative models, such as Variational Autoencoders (VAEs), combined with evolutionary algorithms to design novel molecules with optimized properties. arxiv.orgarxiv.org The process works as follows:
A VAE is trained on a large dataset of known drug-like molecules to learn a continuous numerical representation (the "latent space") of chemical structures.
A starting molecule, such as this compound, is encoded into this latent space.
Evolutionary algorithms, like genetic algorithms or differential evolution, are then used to "evolve" the latent vector of the starting molecule. arxiv.org This involves iterative steps of mutation and crossover of a population of candidate vectors, with a selection process guided by a fitness function that scores molecules based on desired properties (e.g., predicted binding affinity, solubility).
The optimized vectors are then decoded back into new chemical structures, generating novel analogs of the original compound that are predicted to have enhanced molecular recognition or other improved characteristics.
This approach allows for the intelligent exploration of vast chemical spaces and can generate diverse and highly optimized candidate molecules without the need for exhaustive synthesis and screening. arxiv.org It represents a powerful strategy for accelerating the hit-to-lead and lead-optimization phases of drug discovery. plos.org
Advanced Analytical Methodologies for 2 Cyclobutylbenzene 1 Sulfonamide Research
Chromatographic Separation Techniques for Purity Assessment and Quantitative Analysis
Chromatographic techniques are the cornerstone of purity assessment and quantitative analysis in chemical research. The choice of method depends on the analyte's physicochemical properties, such as polarity, volatility, and thermal stability.
High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of non-volatile or thermally labile compounds. A reversed-phase HPLC (RP-HPLC) method would be the primary choice for assessing the purity of 2-Cyclobutylbenzene-1-sulfonamide and quantifying its presence in various samples.
Method development would involve a systematic approach to optimize separation parameters. This includes screening different stationary phases (columns), mobile phase compositions, pH, and column temperatures to achieve optimal resolution between the main compound and any potential impurities. youtube.com A typical starting point would be a C18 or C8 column with a mobile phase consisting of a mixture of an aqueous buffer (e.g., phosphate (B84403) or acetate (B1210297) buffer) and an organic modifier like acetonitrile (B52724) or methanol. wu.ac.thwu.ac.thresearchgate.netnih.gov Gradient elution, where the proportion of the organic modifier is increased over time, would likely be employed to ensure the elution of both polar and non-polar impurities within a reasonable timeframe. wu.ac.thresearchgate.net
Validation of the developed HPLC method is a critical step to ensure its reliability, and would be performed according to International Council for Harmonisation (ICH) guidelines. This process would establish the method's specificity, linearity, accuracy, precision (repeatability and intermediate precision), detection limit (LOD), quantitation limit (LOQ), and robustness. nih.gov
Hypothetical HPLC Method Parameters for this compound Analysis
| Parameter | Condition |
|---|---|
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 20% B to 90% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 230 nm |
| Injection Volume | 5 µL |
Gas Chromatography (GC) is a powerful technique for the separation and analysis of volatile and thermally stable compounds. While this compound itself is likely not sufficiently volatile for direct GC analysis, the technique would be applicable for the detection of volatile impurities or after a derivatization step.
For sulfonamides, derivatization is a common strategy to increase their volatility and thermal stability. nih.govnih.gov Methylation using diazomethane (B1218177) or acylation with reagents like pentafluoropropionic acid anhydride (B1165640) can be employed to create derivatives suitable for GC analysis. nih.govnih.gov This approach would be particularly useful for identifying and quantifying specific volatile impurities that may be present from the synthesis process.
Hypothetical GC Method Parameters for Derivatized this compound
| Parameter | Condition |
|---|---|
| Column | DB-5ms, 30 m x 0.25 mm, 0.25 µm |
| Carrier Gas | Helium |
| Inlet Temperature | 280 °C |
| Oven Program | 100 °C (1 min), ramp to 300 °C at 15 °C/min, hold for 5 min |
| Detector | Flame Ionization Detector (FID) |
| Detector Temperature | 320 °C |
Supercritical Fluid Chromatography (SFC) has emerged as a valuable "green" alternative to both normal- and reversed-phase HPLC. teledynelabs.comselvita.com Utilizing supercritical carbon dioxide as the primary mobile phase, SFC offers advantages such as faster separations and reduced organic solvent consumption. nih.govchromatographyonline.com For this compound, SFC could be employed for both analytical purity determinations and for preparative scale purification. waters.comamericanpharmaceuticalreview.com
A significant application of SFC is in chiral separations. If this compound were to exist as enantiomers, SFC with a chiral stationary phase (CSP) would be the method of choice for their separation and quantification. nih.govchromatographyonline.com Polysaccharide-based CSPs are commonly used for this purpose. nih.gov The technique's high efficiency and the ease of removing the CO2-based mobile phase make it particularly well-suited for isolating pure enantiomers in preparative applications. nih.govwaters.com
Hypothetical SFC Method Parameters for Chiral Separation of this compound
| Parameter | Condition |
|---|---|
| Column | Chiralpak AD-H, 4.6 x 250 mm, 5 µm |
| Mobile Phase | Supercritical CO2 / Methanol (80:20 v/v) |
| Flow Rate | 3.0 mL/min |
| Back Pressure | 150 bar |
| Column Temperature | 35 °C |
| Detection | UV at 230 nm |
Hyphenated Techniques for Complex Mixture Analysis and Metabolite Identification in Non-Human Biological Systems
Hyphenated techniques, which couple a separation technique with a detection technique like mass spectrometry, are indispensable for the analysis of complex mixtures and for structural elucidation.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is a highly sensitive and selective technique that would be crucial for studying the metabolic fate of this compound in non-human biological systems, such as in vitro liver microsome incubations. nih.govmdpi.com The combination of the separating power of LC with the mass-analyzing capabilities of tandem mass spectrometry allows for the detection and identification of metabolites at very low concentrations. nih.govmdpi.comresearchgate.net
An LC-MS/MS method would typically employ a similar chromatographic setup as a standard HPLC method, but with a mass spectrometer as the detector. Electrospray ionization (ESI) is a common ionization source for sulfonamides, and the mass spectrometer would be operated in multiple reaction monitoring (MRM) mode for quantitative analysis or in full scan and product ion scan modes for structural elucidation of potential metabolites. nih.gov
Hypothetical LC-MS/MS Method Parameters for Metabolite Identification
| Parameter | Condition |
|---|---|
| LC System | UPLC with a C18 column |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Ionization Source | Electrospray Ionization (ESI), Positive Mode |
| MS/MS Scan Type | Full Scan, Product Ion Scan |
Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation capabilities of GC with the detection power of mass spectrometry, making it an ideal tool for the identification of unknown volatile and semi-volatile compounds. nih.gov In the context of this compound research, GC-MS would be used to analyze any volatile impurities or degradation products, especially after derivatization. nih.gov The mass spectrometer provides detailed structural information, allowing for the confident identification of separated components by comparing their mass spectra to spectral libraries.
Hypothetical GC-MS Method Parameters for Impurity Profiling
| Parameter | Condition |
|---|---|
| Column | HP-5ms, 30 m x 0.25 mm, 0.25 µm |
| Carrier Gas | Helium |
| Ionization Mode | Electron Ionization (EI) |
| Mass Range | 50-550 amu |
| Oven Program | 80 °C (2 min), ramp to 280 °C at 10 °C/min, hold for 10 min |
Spectroscopic Quantification Methods (e.g., UV-Vis, Fluorescence, Chemiluminescence) for Reaction Monitoring
Spectroscopic methods are instrumental in the real-time monitoring of chemical reactions and for the quantification of analytes. These techniques rely on the interaction of electromagnetic radiation with matter and offer high sensitivity and selectivity.
UV-Visible (UV-Vis) Spectroscopy: This technique is widely used to monitor the progress of chemical reactions by measuring the change in absorbance of reactants, intermediates, or products over time. spectroscopyonline.com The absorbance is directly proportional to the concentration of the species of interest, as described by the Beer-Lambert law. In the context of sulfonamide synthesis, UV-Vis spectroscopy can track the formation or consumption of chromophoric species. For instance, in a visible light-mediated arylation of sulfonamides, UV-Vis absorption spectra can be used to observe the formation of electron donor-acceptor (EDA) complexes between the sulfonamide, an arylboronic acid, and a base, which absorb in the visible region. rsc.orgresearchgate.net By monitoring the change in the absorption spectrum, researchers can gain insights into the reaction mechanism and kinetics. rsc.orgresearchgate.net
Fluorescence Spectroscopy: Fluorescence spectroscopy is a highly sensitive technique that measures the emission of light from a substance that has absorbed light. While many simple sulfonamides are not strongly fluorescent, derivatization with fluorescent tags or the use of fluorescent probes can enable their quantification and the study of their interactions. For example, the binding of sulfonamides to proteins, such as carbonic anhydrase, can be studied using fluorescence resonance energy transfer (FRET) or by observing changes in the fluorescence of intrinsic fluorophores like tryptophan residues upon ligand binding. nih.gov In other studies, fluorescent probes like 1-anilino-8-naphthalenesulfonate have been used to investigate the binding of sulfonamides to polymers, where changes in fluorescence intensity indicate the extent of binding. nih.gov
Chemiluminescence: Chemiluminescence is the emission of light as a result of a chemical reaction. This method is known for its exceptional sensitivity, allowing for the detection of analytes at very low concentrations. Chemiluminescent reactions have been developed for the quantification of sulfonamides, often based on the enhancement or quenching of a chemiluminescent system. A common system involves the oxidation of luminol (B1675438), which produces a strong light emission. abcam.com The presence of certain sulfonamides can either enhance or inhibit this light emission, and the change in intensity can be correlated to the sulfonamide concentration. abcam.com
Table 1: Spectroscopic Quantification Methods for Sulfonamides
| Spectroscopic Method | Analyte(s) | Principle | Key Findings & Applications |
|---|---|---|---|
| UV-Vis Spectroscopy | General Sulfonamides and Arylboronic Acids | Monitoring the formation of an electron donor-acceptor (EDA) complex during visible light-mediated arylation. | The formation of the EDA complex leads to a red-shift and increased absorption in the visible range, allowing for reaction monitoring. rsc.org |
| Fluorescence Spectroscopy | Sulfanilamide (B372717), Sulfacetamide (B1682645), Sulfabenzamide (B183) | Use of a fluorescent probe (1-anilino-8-naphthalenesulfonate) to study binding to povidone. | The binding of sulfacetamide and sulfabenzamide decreased fluorescence intensity, while sulfanilamide increased it, indicating different binding interactions. nih.gov |
| Chemiluminescence | General Sulfonamides | Based on the catalytic effect of sulfonamides on a chemiluminescent reaction (e.g., luminol oxidation). | Offers high sensitivity for the detection of sulfonamides in various samples. The signal intensity is proportional to the sulfonamide concentration. abcam.com |
Microfluidic and Miniaturized Analytical Platforms for High-Throughput Analysis and Sample Economy
Microfluidic and miniaturized analytical platforms, often referred to as "lab-on-a-chip" systems, have emerged as powerful tools in chemical and biological analysis. These devices offer significant advantages, including high-throughput screening, reduced consumption of samples and reagents, faster analysis times, and improved control over experimental conditions. tue.nlrsc.org
The application of microfluidics in sulfonamide research allows for the rapid screening of large libraries of compounds, for example, in the discovery of new drug candidates. nih.gov These platforms can integrate various analytical steps, such as sample pretreatment, separation, and detection, into a single device. nih.gov
One example is the development of a microfluidic device for the liquid-phase microextraction of sulfonamides from urine samples. nih.gov This system accelerates the mass transfer of the analytes from a donor phase to an acceptor phase, achieving high extraction efficiencies in a short time with minimal sample volume. nih.gov The extracted sulfonamides can then be analyzed by high-performance liquid chromatography. nih.gov
Another innovative application is the use of microfluidic-synthesized hydrogel microparticles as optical biosensors for the detection of sulfonamides. acs.orgnih.gov In one study, microparticles were functionalized with a derivative of sulfamethoxazole (B1682508). acs.orgnih.gov The competitive binding of free sulfamethoxazole to its target enzyme, immobilized on a biochip, could be detected by a change in the contact area of the microparticles, providing a method for quantifying the antibiotic. acs.orgnih.gov
Table 2: Microfluidic and Miniaturized Platforms for Sulfonamide Analysis
| Platform Type | Analyte(s) | Detection Method | Key Performance Characteristics & Applications |
|---|---|---|---|
| Microfluidic Liquid-Phase Microextraction Device | Sulfadiazine, Sulfamerazine, Sulfamethazine, Sulfamethoxazole | High-Performance Liquid Chromatography with UV-DAD | Extraction efficiencies over 96% in 10 minutes using only 10 µL of sample. Detection limits in the ng/mL range. nih.gov |
| Hydrogel Microparticle-Based Optical Biosensor | Sulfamethoxazole | Reflection Interference Contrast Microscopy (RICM) | Detects sulfamethoxazole concentrations above 10 µM. Offers potential for point-of-use monitoring of sulfonamide contaminants. acs.orgnih.gov |
| Droplet-Based Microfluidics | General High-Throughput Screening | Fluorescence Assay | Enables high-throughput screening of thousands of compounds in parallel by encapsulating cells and test compounds in individual droplets. tue.nl |
Environmental Dynamics and Ecotoxicological Mechanisms of Sulfonamide Derivatives
Photolytic and Hydrolytic Degradation Pathways of 2-Cyclobutylbenzene-1-sulfonamide in Environmental Matrices
The degradation of sulfonamides in the environment can occur through photolysis (degradation by light) and hydrolysis (reaction with water). The rates of these processes are highly dependent on the specific chemical structure of the sulfonamide and the environmental conditions, such as pH and the presence of photosensitizing agents.
For sulfonamides in general, photolytic degradation can be a significant pathway. Studies on various sulfonamides have shown that they can be degraded by UV radiation, with the rate of degradation influenced by the intensity of the light and the chemical's ability to absorb it. nih.govnih.gov The process often involves the formation of intermediate products, which may have their own environmental and toxicological profiles. nih.gov The photocatalytic degradation of some sulfonamides has been shown to follow pseudo-first-order kinetics. nih.gov
Hydrolysis is another potential degradation pathway, though it is generally slower for sulfonamides compared to other classes of compounds like β-lactams. researchgate.net The stability of the sulfonamide bond to hydrolysis can vary, with some studies indicating that alkaline conditions can promote the breakdown of the sulfonamide group. researchgate.net The specific structure of this compound, with its cyclobutyl group, would likely influence its susceptibility to both photolytic and hydrolytic degradation, but without experimental data, these effects remain speculative.
Biotransformation and Biodegradation Mechanisms in Environmental Compartments (e.g., soil, water, sediment)
Biodegradation plays a crucial role in the environmental fate of sulfonamides. nih.gov This process is mediated by microorganisms in soil, water, and sediment, which can transform or completely mineralize the compounds. nih.govgeus.dk The rate and extent of biodegradation are influenced by factors such as the microbial community present, nutrient availability, and the physicochemical properties of the environment. nih.govnih.gov
Studies on other sulfonamides have identified several bacterial genera capable of degrading these compounds, including Acinetobacter and Pseudomonas. nih.gov The biotransformation of sulfonamides can proceed through various pathways, leading to the formation of different metabolites. nih.gov For instance, the degradation of sulfadiazine has been shown to produce 2-aminopyrimidine and sulfanilic acid. nih.gov The persistence of sulfonamides in the environment can be affected by the presence of other organic matter, such as swine slurry, which can enhance microbial activity and the bioavailability of the compounds for degradation. nih.gov The specific biotransformation and biodegradation pathways for this compound have not been documented.
Sorption and Transport Phenomena in Soil and Aquatic Systems
The movement of sulfonamides through soil and aquatic systems is largely governed by sorption processes, which involve the binding of the chemical to soil and sediment particles. The extent of sorption influences the compound's mobility, bioavailability, and potential to contaminate groundwater and surface water. nih.govnih.gov
Sorption of sulfonamides is influenced by soil properties such as organic carbon content and pH. nih.gov Generally, sulfonamides exhibit relatively low sorption coefficients (Kd), indicating they can be highly mobile in soil and aquatic environments. nih.gov For example, studies on sulfachloropyridazine have shown low Kd values, leading to rapid transport to surface waters. nih.gov The addition of manure to soil can increase the sorption of sulfonamides, thereby reducing their mobility. nih.gov The specific sorption behavior and transport potential of this compound would depend on its unique physicochemical properties, which have not been reported in the literature.
Ecotoxicological Studies on Non-Target Organisms (Mechanistic Basis at the Molecular/Cellular Level)
The ecotoxicity of sulfonamides to non-target organisms is a significant area of concern. researchgate.netnih.gov These compounds can have adverse effects on a range of aquatic life, from microorganisms to fish. nih.govnih.gov While specific data for this compound is unavailable, the general ecotoxicological effects of sulfonamides provide a basis for potential concern.
Impacts on Aquatic Microorganisms and Algae (Enzyme-level effects, pathway modulation)
Sulfonamides can be toxic to aquatic microorganisms and algae, which form the base of the aquatic food web. nih.govresearchgate.net Algae are often found to be the most sensitive aquatic organisms to sulfonamides. nih.govresearchgate.net The toxicity of sulfonamides to algae can manifest as growth inhibition. nih.gov For example, some sulfonamides have been shown to have an inhibitory effect on the growth of the green alga Chlorella vulgaris. nih.govnih.gov The mechanisms of toxicity can involve the disruption of essential metabolic pathways.
Effects on Invertebrate Physiology and Reproduction (Molecular mechanisms of disruption)
Aquatic invertebrates are also susceptible to the toxic effects of sulfonamides. While specific molecular mechanisms of disruption for this compound are unknown, studies on other sulfonamides can provide insights. The effects on invertebrates can include impacts on their physiology and reproduction.
Bioconcentration and Biomagnification Potential (Mechanistic understanding of accumulation)
Bioconcentration is the process by which a chemical accumulates in an organism from the surrounding water, while biomagnification is the increase in concentration of a substance in organisms at successively higher levels in a food chain. nih.gov The potential for sulfonamides to bioconcentrate and biomagnify is a key aspect of their environmental risk assessment. researchgate.netnih.gov
The bioconcentration factor (BCF) is a measure of a chemical's potential to accumulate in aquatic organisms. nih.gov Some sulfonamides have been shown to have a low bioaccumulation ability in certain biological species. researchgate.net However, other studies have indicated that some sulfonamides have strong bioenrichment in certain fish species. nih.gov The biomagnification potential of a compound can be assessed through biomagnification factors (BMF). nih.gov There is currently no data on the bioconcentration or biomagnification potential of this compound.
Future Research Trajectories and Unexplored Frontiers for 2 Cyclobutylbenzene 1 Sulfonamide
Integration with Materials Science for Novel Functional Applications
The foundational structure of 2-Cyclobutylbenzene-1-sulfonamide, featuring a rigid aromatic ring coupled with a flexible cyclobutyl group and a functional sulfonamide moiety, presents an intriguing scaffold for the development of novel materials. The sulfonamide group is known to be a component in various functional materials, and its derivatives are utilized in the creation of polymers, dyes, and specialty chemicals. scispace.comresearchgate.net
Future research can focus on leveraging the unique steric and electronic properties conferred by the ortho-cyclobutyl substituent. This group can influence intermolecular interactions, potentially leading to materials with tailored physical properties such as thermal stability, solubility, and crystalline structure. One promising avenue is the incorporation of this compound as a monomer or a functional additive in polymerization reactions. The resulting polymers could exhibit unique mechanical, optical, or electronic characteristics. For instance, the integration of such sulfonamide derivatives into graphene-based nanomaterials has been explored in catalysis, suggesting that composites involving this compound could yield materials with enhanced properties. scispace.com
Another area of exploration is the use of this compound in the design of organic electronic materials. The electron-withdrawing nature of the sulfonamide group can be tuned to create materials with specific semiconductor properties, making them candidates for applications in organic light-emitting diodes (OLEDs) or organic photovoltaics. The cyclobutyl group's role in modulating molecular packing and film morphology would be a critical aspect of this research.
Development of New Catalytic Routes for Sustainable and Efficient Synthesis
The synthesis of aryl sulfonamides has traditionally relied on methods such as the reaction of an amine with a sulfonyl chloride, which is often prepared using harsh reagents like chlorosulfonic acid. nih.gov These processes suffer from environmental drawbacks and may not be suitable for complex molecules with sensitive functional groups. thieme-connect.com The development of greener and more efficient catalytic routes is a major thrust in modern organic chemistry and is directly applicable to the synthesis of this compound.
Recent advancements have focused on transition-metal-catalyzed cross-coupling reactions, which offer milder conditions and greater functional group tolerance. nih.govsci-hub.se Palladium, copper, and nickel-based catalytic systems have shown significant promise. nih.govnih.govacs.org For example, palladium-catalyzed methods allow for the convergent synthesis of aryl sulfonamides from arylboronic acids, providing a versatile route to derivatives that may be inaccessible through traditional electrophilic aromatic substitution. nih.gov Photosensitized nickel catalysis represents another cutting-edge approach, enabling C-N bond formation between aryl halides and sulfonamides under mild conditions. nih.gov
Furthermore, a strong push towards sustainability has led to the development of metal-free synthesis protocols and the use of environmentally benign solvents like water. researchgate.netrsc.orgsci-hub.se Mechanochemical synthesis, which involves solvent-free reactions mediated by mechanical force, offers a highly sustainable alternative for producing sulfonamides. rsc.org The application of these modern catalytic strategies to the synthesis of this compound could lead to higher yields, reduced waste, and a more environmentally friendly manufacturing process.
Table 1: Modern Catalytic Strategies for Aryl Sulfonamide Synthesis
| Catalytic Strategy | Key Features | Potential Advantages for this compound | Citations |
|---|---|---|---|
| Palladium-Catalyzed Cross-Coupling | Uses arylboronic acids and sulfonyl chlorides; good functional group tolerance. | Access to specific isomers, milder conditions than traditional methods. | nih.govsci-hub.se |
| Copper-Catalyzed Synthesis | Utilizes stable commodity chemicals; can be performed in green solvents. | Cost-effective, environmentally friendly, tolerates diverse functional groups. | acs.orgjsynthchem.com |
| Photosensitized Nickel Catalysis | Employs light and a photocatalyst to enable C-N bond formation. | Highly efficient, proceeds under mild conditions, broad substrate scope. | thieme-connect.comnih.gov |
| Iron-Based Catalysis | Uses inexpensive and abundant iron catalysts for C-H amidation or reductive coupling. | Low cost, reduced toxicity compared to precious metal catalysts. | thieme-connect.com |
| Mechanochemical Synthesis | Solvent-free, one-pot procedure using solid-state reagents. | Environmentally friendly, cost-effective, avoids harsh solvents. | rsc.org |
| Electrochemical Synthesis | Catalyst-free method using electrochemical oxidation and reduction. | Green chemistry approach, avoids toxic reagents and byproducts. | researchgate.net |
Advanced Computational Modeling for Predictive Biology and Materials Design
Computational modeling has become an indispensable tool in chemical research, allowing for the prediction of molecular properties and interactions, thereby guiding experimental work. For benzenesulfonamide (B165840) derivatives, techniques such as molecular docking, molecular dynamics (MD) simulations, and Density Functional Theory (DFT) calculations are extensively used to probe their interactions with biological targets and to understand structure-activity relationships. tandfonline.comnih.govnih.gov
In the context of this compound, advanced computational modeling can be applied in two primary domains. First, in materials science, DFT calculations can predict the electronic properties, molecular orbital energies (HOMO/LUMO), and electrostatic potential of the molecule. researchgate.net This information is crucial for designing new functional materials, as it helps in forecasting their conductivity, optical properties, and reactivity. MD simulations could model the bulk properties of materials derived from this compound, predicting their morphology and stability.
Second, for predictive biology, even when excluding therapeutic aims, computational tools can screen for interactions with a wide array of proteins. Molecular docking could identify potential off-target protein binding, which is valuable information for any chemical probe development. cerradopub.com.br These in-silico methods can help to prioritize experimental studies and provide insights into the structural basis for any observed biological activity, guiding the design of more selective and potent derivatives for research applications. tandfonline.com
Table 2: Computational Techniques and Their Applications
| Computational Method | Application Area | Predicted Properties | Citations |
|---|---|---|---|
| Density Functional Theory (DFT) | Materials Design & Biology | Electronic structure, HOMO/LUMO energies, electrostatic potential, reactivity. | nih.govresearchgate.net |
| Molecular Docking | Predictive Biology | Binding modes and affinities with proteins, identification of potential biological targets. | tandfonline.comnih.govcerradopub.com.br |
| Molecular Dynamics (MD) Simulations | Materials Design & Biology | Conformational flexibility, stability of protein-ligand complexes, bulk material properties. | tandfonline.comnih.gov |
Exploration of Novel Biological Target Classes and Unconventional Mechanisms of Action (excluding therapeutic aims)
While the classical mechanism of action for many sulfonamides involves the inhibition of dihydropteroate (B1496061) synthase in bacteria, the aryl sulfonamide scaffold is known to interact with a diverse range of biological targets. numberanalytics.comwikipedia.orgnih.gov Future research into this compound should explore these unconventional mechanisms for non-therapeutic purposes, such as in the development of chemical biology tools.
One exciting and unconventional mechanism is the role of certain aryl sulfonamides as "molecular glues." These compounds can induce the degradation of specific proteins by facilitating the formation of a ternary complex between a target protein and an E3 ubiquitin ligase. nih.gov For example, aryl sulfonamides have been shown to promote the degradation of the Aryl Hydrocarbon Receptor Nuclear Translocator (ARNT) via the CRL4-DCAF15 E3 ligase complex. nih.gov Investigating whether this compound or its derivatives can act as molecular glues for specific proteins of interest could open up new avenues for studying protein function.
Another area of interest is the development of selective inhibitors for enzymes used as research tools. Aryl sulfonamides are well-known inhibitors of carbonic anhydrases and have also been identified as inhibitors of other enzymes like tissue-nonspecific alkaline phosphatase (TNAP). nih.govmdpi.comrsc.org The unique cyclobutyl substitution could be exploited to achieve selectivity for specific enzyme isoforms, creating valuable chemical probes for basic research. Additionally, the development of N-acyl-N-aryl sulfonamides has provided a platform for the selective chemical modification and labeling of endogenous proteins in living cells, a powerful tool for chemical biology. acs.org
Challenges and Opportunities in the Field of Cyclobutylbenzene-1-sulfonamide Research and its Derivatives
The future exploration of this compound and its derivatives is not without challenges, but these are balanced by significant opportunities.
Challenges:
Synthetic Accessibility: The synthesis of ortho-substituted aryl sulfonamides can be challenging using traditional methods, potentially requiring the development of specialized catalytic systems. nih.gov
Selectivity: Achieving high selectivity for a specific biological target or a desired material property requires careful molecular design to overcome potential off-target effects or undesirable material characteristics. nih.govacs.org
Catalyst Limitations: While new catalysts are being developed, issues such as cost, toxicity (especially for precious metals), and limited substrate scope for certain reaction types remain hurdles to overcome. thieme-connect.comjsynthchem.com
Opportunities:
Novel Scaffolds: The cyclobutyl group is less common than other alkyl substituents like tert-butyl, offering an opportunity to explore unique structure-property and structure-activity relationships.
Sustainable Chemistry: There is a major opportunity to apply the latest advances in green and sustainable chemistry to the synthesis of this compound class, reducing environmental impact. researchgate.netrsc.orgsci-hub.se
Artificial Metalloenzymes: The aryl sulfonamide moiety can act as an anchor to localize abiotic metal cofactors within host proteins, creating artificial metalloenzymes. ukcatalysishub.co.uk This presents a frontier opportunity for developing novel biocatalysts.
Interdisciplinary Applications: The potential applications in both materials science and as chemical biology tools create a rich field for interdisciplinary research, bridging chemistry, biology, and materials engineering. researchgate.netnih.govacs.org
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
